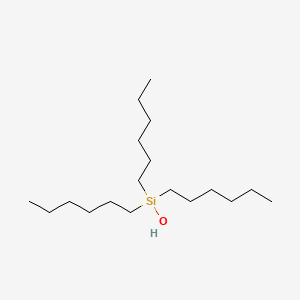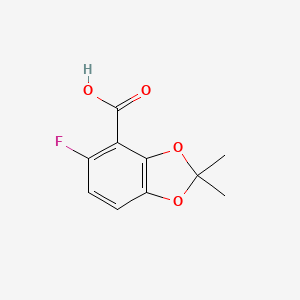![molecular formula C10H14BNO4 B8637714 [5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid](/img/structure/B8637714.png)
[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid
Descripción general
Descripción
[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid is a unique chemical compound with various applications in scientific research and industry. This compound is known for its distinctive properties and reactivity, making it a subject of interest for chemists and researchers.
Métodos De Preparación
The preparation of [5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reaction typically requires controlled temperature and pressure conditions to ensure the desired product formation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of [5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: This compound shares structural similarities but differs in its reactivity and applications.
CID 63014: Another related compound with distinct properties and uses.
CID 5324470: Known for its specific interactions and reactivity in different chemical environments.
Propiedades
Fórmula molecular |
C10H14BNO4 |
|---|---|
Peso molecular |
223.04 g/mol |
Nombre IUPAC |
[5-(1-methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H14BNO4/c1-10(2,9(13)16-3)7-4-8(11(14)15)6-12-5-7/h4-6,14-15H,1-3H3 |
Clave InChI |
HVFHFEPSSISTOV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1)C(C)(C)C(=O)OC)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[(4S)-3-oxo-2,3,4,5-tetrahydro-1H-2-benzazepin-4-yl]carbamate](/img/structure/B8637675.png)
![2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid](/img/structure/B8637682.png)






